molecular formula C7H6BrN3O B13669265 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

Cat. No.: B13669265
M. Wt: 228.05 g/mol
InChI Key: FGJVNFBVDXMJED-UHFFFAOYSA-N
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Description

6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material sciences. The presence of bromine and methoxy groups on the triazole-pyridine scaffold enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in a short reaction time. The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the triazole ring.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under mild conditions.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby modulating biological pathways. For example, it has been shown to act as an inhibitor for enzymes like JAK1 and JAK2 .

Comparison with Similar Compounds

Similar Compounds

  • 6-Bromo-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-3-ethyl-[1,2,4]triazolo[4,3-a]pyridine
  • 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine

Uniqueness

6-Bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable tool in medicinal chemistry and biological research .

Properties

Molecular Formula

C7H6BrN3O

Molecular Weight

228.05 g/mol

IUPAC Name

6-bromo-7-methoxy-[1,2,4]triazolo[4,3-a]pyridine

InChI

InChI=1S/C7H6BrN3O/c1-12-6-2-7-10-9-4-11(7)3-5(6)8/h2-4H,1H3

InChI Key

FGJVNFBVDXMJED-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=NN=CN2C=C1Br

Origin of Product

United States

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